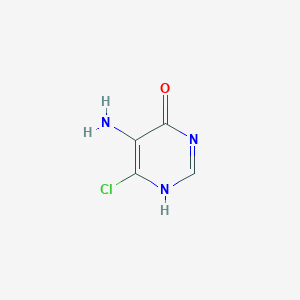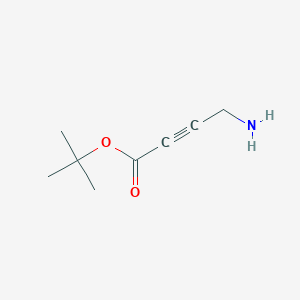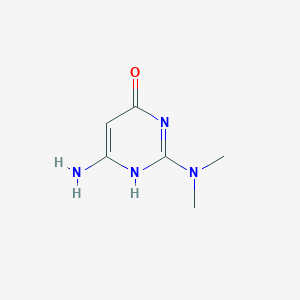
2-Amino-4-(chloromethyl)thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H5ClN2S · HCl and a molecular weight of 185.07 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound influences multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group into the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar chloromethylating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-Amino-4-(chloromethyl)thiazole hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-4-(chloromethyl)thiazole hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Thiazole derivatives have shown promise in antimicrobial, antifungal, and anticancer activities .
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and versatility .
Comparación Con Compuestos Similares
2-Amino-5-chlorothiazole hydrochloride: Similar in structure but with the chlorine atom at a different position on the thiazole ring.
2-Amino-4-methylthiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness: 2-Amino-4-(chloromethyl)thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Número CAS |
60090-58-6 |
|---|---|
Fórmula molecular |
C4H6Cl2N2S |
Peso molecular |
185.07 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,3-thiazol-2-amine;hydron;chloride |
InChI |
InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |
Clave InChI |
NMAKJOWVEDTHOA-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CCl.Cl |
SMILES canónico |
[H+].C1=C(N=C(S1)N)CCl.[Cl-] |
Números CAS relacionados |
59608-97-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




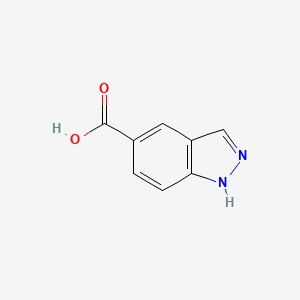
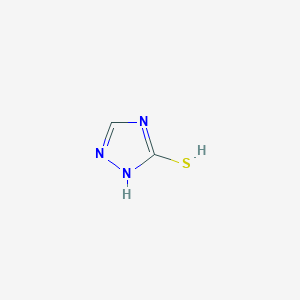



![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)
